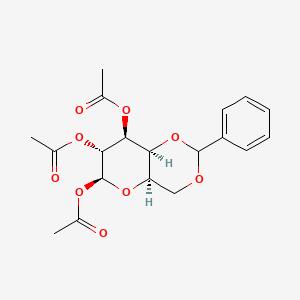
3-(3,3-Difluoropyrrolidin-1-yl)isonicotinaldehyde
Vue d'ensemble
Description
3-(3,3-Difluoropyrrolidin-1-yl)isonicotinaldehyde is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.2 g/mol It is characterized by the presence of a difluoropyrrolidine moiety attached to an isonicotinaldehyde structure
Méthodes De Préparation
The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)isonicotinaldehyde typically involves the reaction of 3,3-difluoropyrrolidine with isonicotinaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
3-(3,3-Difluoropyrrolidin-1-yl)isonicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoropyrrolidine moiety can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions.
Applications De Recherche Scientifique
3-(3,3-Difluoropyrrolidin-1-yl)isonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
3-(3,3-Difluoropyrrolidin-1-yl)isonicotinaldehyde can be compared with other similar compounds such as:
3-(3,3-Difluoropyrrolidin-1-yl)pyridine-4-carbaldehyde: Similar structure but with a pyridine ring instead of an isonicotinaldehyde moiety.
4-Pyridinecarboxaldehyde, 3-(3,3-difluoro-1-pyrrolidinyl): Another related compound with a pyridinecarboxaldehyde structure. The uniqueness of this compound lies in its specific combination of the difluoropyrrolidine and isonicotinaldehyde moieties, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-10(12)2-4-14(7-10)9-5-13-3-1-8(9)6-15/h1,3,5-6H,2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHROSPCJZUJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191292 | |
| Record name | 4-Pyridinecarboxaldehyde, 3-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779131-81-5 | |
| Record name | 4-Pyridinecarboxaldehyde, 3-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779131-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxaldehyde, 3-(3,3-difluoro-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



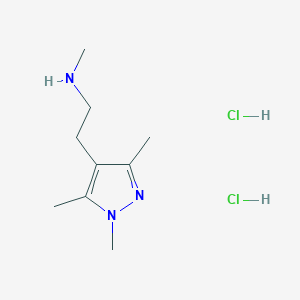
![6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1408597.png)

![2-Fluorobenzo[d]thiazol-6-ol](/img/structure/B1408601.png)
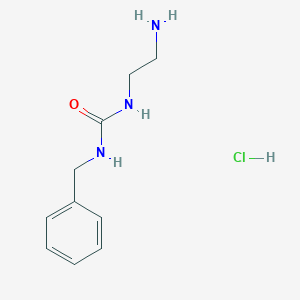




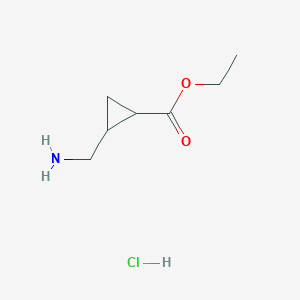
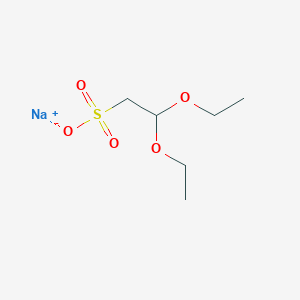
![Triethylamine 3-((Z)-2-((E)-2-(2-(diphenylamino)-3-((E)-2-(5-methoxy-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)vinyl)cyclopent-2-en-1-ylidene)ethylidene)](/img/structure/B1408613.png)
